N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide
Description
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a synthetic small molecule characterized by a 5-bromoindole core linked via an ethyl chain to a cyclobutanecarboxamide group. The bromine atom at the indole 5-position likely enhances steric and electronic properties, influencing binding affinity and metabolic stability. Its cyclobutane moiety introduces conformational rigidity compared to larger ring systems, which may optimize receptor engagement .
Properties
Molecular Formula |
C15H17BrN2O |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C15H17BrN2O/c16-13-4-5-14-12(10-13)6-8-18(14)9-7-17-15(19)11-2-1-3-11/h4-6,8,10-11H,1-3,7,9H2,(H,17,19) |
InChI Key |
ILMNVACIUFKFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide typically involves the bromination of an indole precursor followed by coupling with a cyclobutanecarboxamide moiety. One common method involves the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The brominated indole is then reacted with an appropriate cyclobutanecarboxamide derivative under conditions that facilitate amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-[2-(1H-indol-1-yl)ethyl]cyclobutanecarboxamide.
Substitution: Formation of N-[2-(5-azido-1H-indol-1-yl)ethyl]cyclobutanecarboxamide.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets in cells. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key analogs and their distinguishing features:
Key Structural Differences and Implications
Indole Substitution Position :
- The target compound’s bromine at the indole 1-position (vs. 3-position in and analogs) may alter receptor binding orientation. For example, N-[(2-phenyl-1H-indol-3-yl)ethyl]cyclobutanecarboxamide acts as a melatonin antagonist, suggesting that indole substitution patterns critically influence functional outcomes .
The coumarin-carboxamide in adds a planar, aromatic system that could enhance fluorescence properties or π-π stacking interactions absent in the cyclobutane-based target compound .
Halogen vs. Alkoxy Substitutions :
- The 5-methoxy analog () lacks the bromine’s electronegativity and van der Waals radius, possibly reducing halogen-bonding interactions crucial for receptor affinity.
Biological Activity
N-[2-(5-bromo-1H-indol-1-yl)ethyl]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article discusses its synthesis, biological mechanisms, and research findings related to its efficacy against various cancer cell lines.
- Molecular Formula : C15H17BrN2O
- Molecular Weight : 321.21 g/mol
- CAS Number : 1351694-74-0
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromoindole derivatives with cyclobutanecarboxylic acid derivatives under controlled conditions. The exact synthetic route can vary, but it generally ensures high purity and yield of the final product.
This compound exhibits its biological activity primarily through modulation of cellular pathways associated with cancer cell proliferation and apoptosis. It is believed to interact with tubulin, inhibiting polymerization which is crucial for mitotic spindle formation during cell division .
Anticancer Activity
Research has shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 0.001 | Potent growth inhibition |
| NCI-H23 (lung cancer) | 0.010 | Moderate cytotoxicity |
| IGROV1 (ovarian cancer) | 0.015 | Significant growth inhibition |
These results indicate that this compound is a promising candidate for further development as an anticancer agent due to its low IC50 values compared to established chemotherapeutics .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study A : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as a therapeutic agent in breast cancer treatment.
- Case Study B : Another investigation focused on the compound's effects on ovarian cancer cells (IGROV1), where it was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Research Findings
Recent literature has explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, the introduction of bromine at the 5-position of the indole ring has been shown to increase potency by improving binding affinity to target proteins involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
